[(1R,2S)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine
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Overview
Description
[(1R,2S)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine is a compound featuring a cyclopropyl group attached to a methanamine moiety, with an imidazole ring as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine typically involves the construction of the cyclopropyl ring followed by the introduction of the imidazole group. One common method involves the cyclopropanation of an appropriate alkene precursor, followed by functionalization to introduce the imidazole ring. Reaction conditions often include the use of catalysts such as rhodium or copper complexes to facilitate the cyclopropanation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[(1R,2S)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction of the imidazole ring can lead to the formation of imidazolines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Imidazolines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(1R,2S)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of [(1R,2S)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity by providing steric hindrance or electronic effects .
Comparison with Similar Compounds
[(1R,2S)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine can be compared with other imidazole-containing compounds:
Imidazole: A simpler structure lacking the cyclopropyl and methanamine groups.
Histamine: Contains an imidazole ring but differs in its side chain structure.
Metronidazole: An imidazole derivative with distinct functional groups and therapeutic applications.
The uniqueness of this compound lies in its combination of the cyclopropyl ring and methanamine moiety, which imparts unique chemical and biological properties .
Properties
Molecular Formula |
C7H11N3 |
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Molecular Weight |
137.18 g/mol |
IUPAC Name |
[(1R,2S)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C7H11N3/c8-2-5-1-6(5)7-3-9-4-10-7/h3-6H,1-2,8H2,(H,9,10)/t5-,6-/m0/s1 |
InChI Key |
LMFNLINKCDGRTE-WDSKDSINSA-N |
Isomeric SMILES |
C1[C@H]([C@H]1C2=CN=CN2)CN |
Canonical SMILES |
C1C(C1C2=CN=CN2)CN |
Origin of Product |
United States |
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